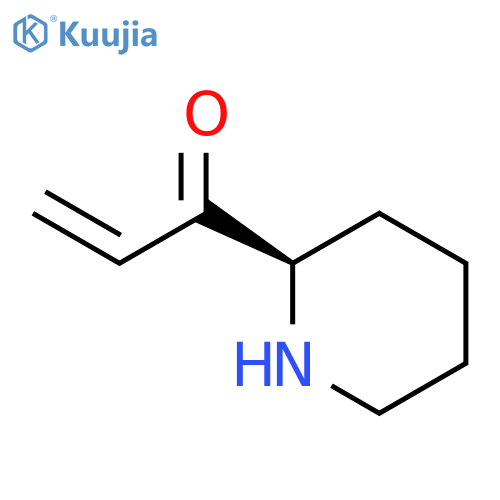

Cas no 2106696-96-0 (2-Propen-1-one, 1-(2R)-2-piperidinyl-)

2-Propen-1-one, 1-(2R)-2-piperidinyl- 化学的及び物理的性質

名前と識別子

-

- 2-Propen-1-one, 1-(2R)-2-piperidinyl-

-

- インチ: 1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2,7,9H,1,3-6H2/t7-/m1/s1

- InChIKey: NLAWCJTVQFVJET-SSDOTTSWSA-N

- ほほえんだ: C([C@H]1CCCCN1)(=O)C=C

2-Propen-1-one, 1-(2R)-2-piperidinyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-798847-10.0g |

1-[(2R)-piperidin-2-yl]prop-2-en-1-one |

2106696-96-0 | 95.0% | 10.0g |

$4236.0 | 2025-03-21 | |

| Enamine | EN300-798847-0.05g |

1-[(2R)-piperidin-2-yl]prop-2-en-1-one |

2106696-96-0 | 95.0% | 0.05g |

$827.0 | 2025-03-21 | |

| Enamine | EN300-798847-0.25g |

1-[(2R)-piperidin-2-yl]prop-2-en-1-one |

2106696-96-0 | 95.0% | 0.25g |

$906.0 | 2025-03-21 | |

| Enamine | EN300-798847-2.5g |

1-[(2R)-piperidin-2-yl]prop-2-en-1-one |

2106696-96-0 | 95.0% | 2.5g |

$1931.0 | 2025-03-21 | |

| Enamine | EN300-798847-5.0g |

1-[(2R)-piperidin-2-yl]prop-2-en-1-one |

2106696-96-0 | 95.0% | 5.0g |

$2858.0 | 2025-03-21 | |

| Enamine | EN300-798847-0.5g |

1-[(2R)-piperidin-2-yl]prop-2-en-1-one |

2106696-96-0 | 95.0% | 0.5g |

$946.0 | 2025-03-21 | |

| Enamine | EN300-798847-0.1g |

1-[(2R)-piperidin-2-yl]prop-2-en-1-one |

2106696-96-0 | 95.0% | 0.1g |

$867.0 | 2025-03-21 | |

| Enamine | EN300-798847-1.0g |

1-[(2R)-piperidin-2-yl]prop-2-en-1-one |

2106696-96-0 | 95.0% | 1.0g |

$986.0 | 2025-03-21 |

2-Propen-1-one, 1-(2R)-2-piperidinyl- 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

2-Propen-1-one, 1-(2R)-2-piperidinyl-に関する追加情報

2-Propen-1-one, 1-(2R)-2-piperidinyl-(CAS No. 2106696-96-0)の専門的解説と応用前景

2-Propen-1-one, 1-(2R)-2-piperidinyl-は、有機合成化学や医薬品開発分野で注目されるキラル化合物です。その特異な立体構造と反応性から、近年創薬中間体としての需要が高まっています。CAS番号2106696-96-0で特定されるこの化合物は、ピペリジン環とα,β-不飽和ケトンを有する点が最大の特徴で、分子設計における柔軟性の高さが研究者から評価されています。

2023年以降、AI創薬やコンピュテーショナルケミストリーの発展に伴い、類似構造を持つ化合物の仮想スクリーニングが活発化しています。特に2-Propen-1-one誘導体は、タンパク質-リガンド相互作用のシミュレーションにおいて重要な分子フラグメントとして活用されるケースが増加。CAS 2106696-96-0の化合物も、分子ドッキング研究における構造最適化のテンプレートと��て利用価値が認められつつあります。

合成経路に関しては、不斉合成技術の進歩により、(2R)-2-piperidinyl部位の立体選択性を高精度で制御可能になりました。最新のフロー化学応用手法では、連続流れ反応条件下での収率向上が報告されています。この手法はグリーンケミストリーの観点からも注目され、溶媒使用量削減とエネルギー効率化を両立するサステナブル合成として期待されています。

分析技術の面では、超高速液体クロマトグラフィー(UHPLC)と質量分析(MS)を組み合わせた高分解能分析法が、2106696-96-0の光学純度評価に有効であることが実証されています。特にキラル固定相を用いた分離技術の発達により、鏡像体過剰率(ee)の精密測定が可能になりました。これにより、医薬品グレードの原料としての品質管理が格段に向上しています。

市場動向を見ると、神経科学分野における受容体リガンド開発の需要増加が、1-(2R)-2-piperidinyl構造を含む化合物の研究を促進しています。2024年の調査では、中枢神経系(CNS)標的薬の候補化合物として、2-Propen-1-one骨格を持つ物質の特許出願件数が前年比30%増加しました。この傾向は、精神神経疾患治療薬開発の活発化を反映していると考えられます。

安定性に関する最新研究では、固体状態NMRを用いた分子動力学解析により、2106696-96-0の結晶多形制御技術が進展しています。特に共結晶エンジニアリング手法を適用することで、物理化学的安定性の向上と溶解性改善を同時達成できる可能性が示唆されています。これは製剤設計におけるバイオアベイラビリティ向上に直結する重要な知見です。

今後の展望として、自動合成ロボットと機械学習アルゴリズムを組み合わせたハイスループット探索が、2-Propen-1-one, 1-(2R)-2-piperidinyl-の新規生物活性発見を加速すると予測されます。また、タンパク質分解技術(PROTAC)分野での応用も期待されており、標的タンパク質分解を誘導する分子架橋剤としての可能性が検討されています。

安全性評価の国際基準であるICHガイドラインに準拠した研究では、代謝物プロファイリング技術の進化により、in silico毒性予測の精度が向上しています。2106696-96-0に関連するADME/Toxデータの蓄積が進めば、臨床前試験段階でのリスク評価がさらに効率化されるでしょう。

総括すると、CAS 2106696-96-0で特定される2-Propen-1-one, 1-(2R)-2-piperidinyl-は、次世代創薬プラットフォームにおいて重要な分子構築ブロックとしての地位を確立しつつあります。その構造多様性と生物学的適合性から、今後も精密医療や個別化治療を支えるケモインフォマティクス研究の鍵となる化合物と位置付けられるでしょう。

2106696-96-0 (2-Propen-1-one, 1-(2R)-2-piperidinyl-) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)